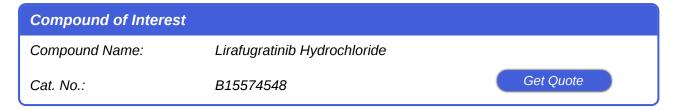


Lirafugratinib Hydrochloride: In Vitro Cell Proliferation Assay Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirafugratinib hydrochloride (RLY-4008) is a potent, highly selective, and irreversible small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] Dysregulation of the FGFR2 signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal fusions, is a known driver in various cancers, including intrahepatic cholangiocarcinoma (iCCA) and gastric cancer.[4] Lirafugratinib covalently binds to a cysteine residue (Cys491) in the P-loop of FGFR2, exhibiting high selectivity over other FGFR family members, which is attributed to exploiting differences in the conformational dynamics between FGFR2 and other FGFRs.[2][5] This selectivity minimizes off-target toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia (FGFR1 inhibition) and diarrhea (FGFR4 inhibition).[1]

These application notes provide a detailed protocol for assessing the in vitro efficacy of **Lirafugratinib hydrochloride** on the proliferation of cancer cell lines with known FGFR2 alterations using a luminescent-based cell viability assay.

Mechanism of Action and Signaling Pathway

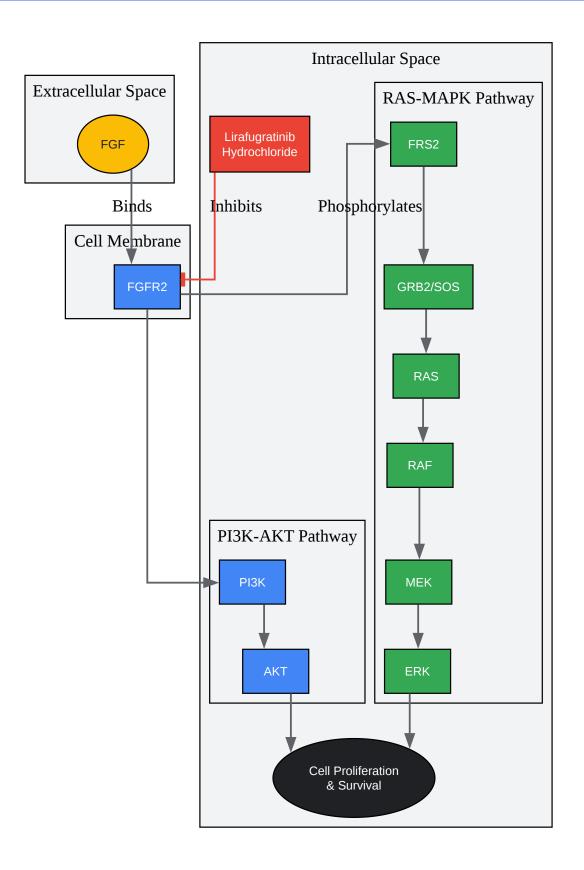






Lirafugratinib hydrochloride selectively and irreversibly inhibits FGFR2. Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR2 dimerizes and autophosphorylates, activating downstream signaling cascades that regulate cell proliferation, survival, and migration. Key downstream signaling pathways include the RAS-MAPK and PI3K-AKT pathways. Lirafugratinib's inhibition of FGFR2 phosphorylation leads to a dose-dependent reduction in the phosphorylation of downstream effectors such as FRS2, AKT, and ERK, ultimately leading to the induction of apoptosis.[2][5]





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Figure 1: Lirafugratinib's Inhibition of the FGFR2 Signaling Pathway.



Data Presentation: In Vitro Cell Proliferation Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lirafugratinib in various cancer cell lines harboring different FGFR2 alterations.

Cell Line	Cancer Type	FGFR2 Alteration	IC50 (nM)
SNU-16	Gastric Cancer	Amplification	111-fold cellular selectivity over FGFR1-dependent cell line
JMSU-1	-	-	-
BaF3	-	Expressing FGFR2	8.9
AN3CA	Endometrial Cancer	K310R, N549K Mutations	Potent antiproliferative effects

Note: Specific IC50 values for all cell lines were not consistently available in the public domain. The table reflects the data found in the provided search results.

Experimental Protocols Cell Proliferation Assay using CellTiter-Glo®

This protocol outlines the steps for determining the effect of **Lirafugratinib hydrochloride** on the viability of adherent cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

- Target cancer cell line(s) with known FGFR2 alterations (e.g., SNU-16)
- · Complete cell culture medium
- · Lirafugratinib hydrochloride







- Sterile Dimethyl sulfoxide (DMSO)
- Opaque-walled 96-well plates (compatible with a luminometer)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit

Protocol:

- Cell Seeding: a. Culture the selected cancer cell lines in the recommended medium at 37°C in a 5% CO2 humidified incubator. b. Trypsinize and resuspend the cells in fresh medium. Perform a cell count to determine the cell concentration. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate). d. Seed 100 μL of the cell suspension into each well of an opaque-walled 96-well plate. e. Include control wells containing medium only for background luminescence measurement. f. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Preparation and Treatment: a. Prepare a stock solution of **Lirafugratinib hydrochloride** in sterile DMSO (e.g., 10 mM). b. Perform a serial dilution of the Lirafugratinib stock solution in complete cell culture medium to achieve the desired final concentrations. A common approach is a 2-fold or 3-fold serial dilution to cover a broad concentration range. c. Carefully remove the medium from the wells. d. Add 100 μL of the diluted Lirafugratinib or vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) to the appropriate wells. e. Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.
- CellTiter-Glo® Assay Procedure: a. Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. b. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting to ensure the substrate is fully dissolved. c. Equilibrate the cell plate to room temperature for approximately 30 minutes. d. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 μL of reagent to 100 μL of medium in a 96-well plate). e. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. f. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Record the luminescence using a plate reader.

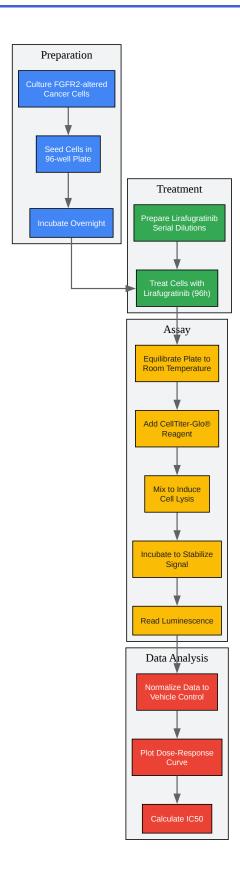






• Data Analysis: a. Subtract the average background luminescence from all experimental values. b. Normalize the data to the vehicle-treated control wells, which represent 100% cell viability. c. Plot the normalized luminescence values against the logarithm of the Lirafugratinib concentration. d. Use a non-linear regression analysis (e.g., sigmoidal doseresponse curve) to determine the IC50 value.





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Figure 2: Workflow for In Vitro Cell Proliferation Assay with Lirafugratinib.



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